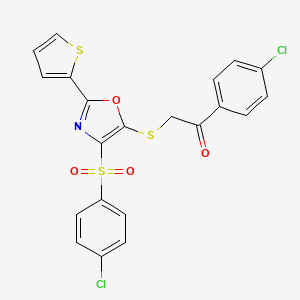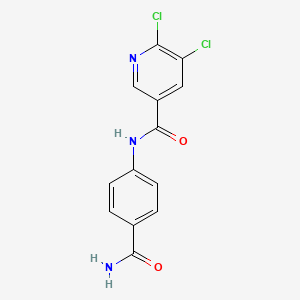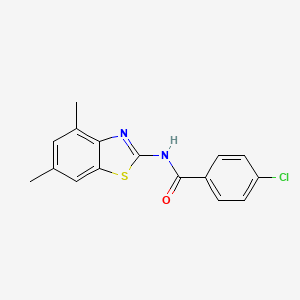![molecular formula C19H13F4N3O3S B2593664 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893934-65-1](/img/structure/B2593664.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H13F4N3O3S and its molecular weight is 439.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
- Thiophene Derivatives Synthesis : Thiophene derivatives, similar in structure to the specified compound, have been synthesized for potential applications in heterocyclic synthesis. These compounds include a variety of derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
Antiproliferative Activities
- Pyrazole-Sulfonamide Derivatives for Cancer : Derivatives of pyrazole-sulfonamides, structurally related to the compound , were tested for their antiproliferative activities against different cancer cell lines. Some of these derivatives showed promising broad-spectrum antitumor activity (Mert et al., 2014).
Anticancer and Anti-Inflammatory Properties
- Celecoxib Derivatives for Cancer and Inflammation : Novel derivatives of Celecoxib, a compound structurally related to the specified chemical, have shown potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been evaluated for their effectiveness against various diseases, including cancer (Küçükgüzel et al., 2013).
Imaging and Diagnostic Applications
- Imaging Agents for Neurodegenerative Disorders : Fluorinated compounds, similar in structure to the specified molecule, have been developed for use as imaging agents, specifically targeting the peripheral benzodiazepine receptors. These agents have potential applications in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).
Antiviral Activity
- Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and related compounds have demonstrated significant antiviral activities against bird flu influenza (H5N1). These compounds offer a new route for synthesizing potential antiviral agents (Hebishy et al., 2020).
Antimicrobial and Antibiofilm Properties
- Thiourea Derivatives for Antimicrobial Applications : Thiourea derivatives, structurally related to the specified molecule, have shown significant antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives are promising for the development of new antimicrobial agents (Limban et al., 2011).
Sensing and Detection
- Fluorometric Sensing for Metal Ions : A pyrazoline derivative, structurally similar to the specified compound, has been used for the selective fluorometric detection of metal ions, particularly Hg2+. This application demonstrates the potential of these compounds in environmental monitoring and detection of heavy metals (Bozkurt & Gul, 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3S/c20-13-5-7-14(8-6-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-1-3-12(4-2-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGGWAZXUCPVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)
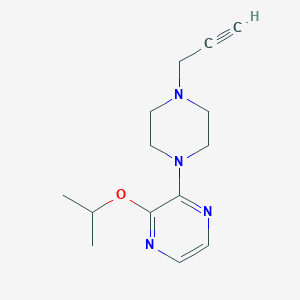
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)
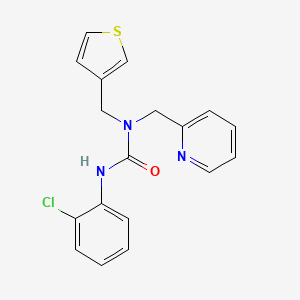
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
